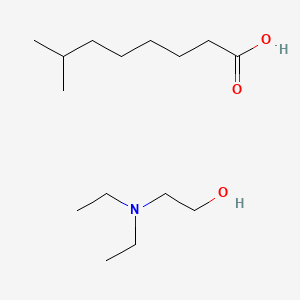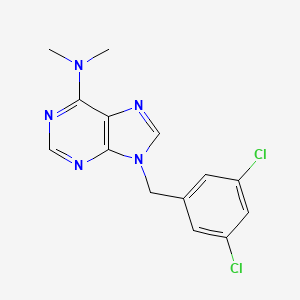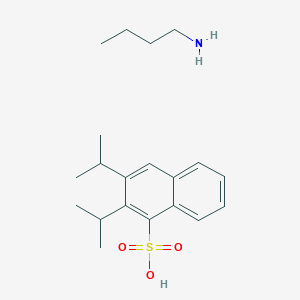
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 6'-(diethylamino)-2'-((2-fluorophenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage, which connects two cyclic structures, and contains functional groups such as diethylamino and fluorophenylamino, contributing to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- typically involves multi-step organic reactions One common approach is the condensation of isobenzofuran and xanthene derivatives under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the diethylamino and fluorophenylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- is studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its role as a drug candidate for targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- involves its interaction with molecular targets through various pathways. The diethylamino and fluorophenylamino groups play a crucial role in binding to specific receptors or enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s stability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(methylamino)-2’-((2-chlorophenyl)amino)-
- Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(ethylamino)-2’-((2-bromophenyl)amino)-
Uniqueness
Compared to similar compounds, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 6’-(diethylamino)-2’-((2-fluorophenyl)amino)- stands out due to its specific functional groups, which confer unique reactivity and potential applications. The presence of the fluorophenylamino group enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87454-84-0 |
|---|---|
Fórmula molecular |
C30H25FN2O3 |
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
6'-(diethylamino)-2'-(2-fluoroanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C30H25FN2O3/c1-3-33(4-2)20-14-15-23-28(18-20)35-27-16-13-19(32-26-12-8-7-11-25(26)31)17-24(27)30(23)22-10-6-5-9-21(22)29(34)36-30/h5-18,32H,3-4H2,1-2H3 |
Clave InChI |
LKBGCONWUDEFKE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)






